Cas no 1630543-68-8 ((R)-2-(3,4-Dimethylphenyl)propanoic acid)

(R)-2-(3,4-Dimethylphenyl)propanoic acid structure
1630543-68-8 structure
商品名:(R)-2-(3,4-Dimethylphenyl)propanoic acid
CAS番号:1630543-68-8
MF:C11H14O2
メガワット:178.227663516998
CID:5964849
PubChem ID:28292737

(R)-2-(3,4-Dimethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-(3,4-Dimethylphenyl)propanoic acid
    • 1630543-68-8
    • (2R)-2-(3,4-dimethylphenyl)propanoic acid
    • EN300-6505205
    • インチ: 1S/C11H14O2/c1-7-4-5-10(6-8(7)2)9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)/t9-/m1/s1
    • InChIKey: LYPQMQLZPPSNPG-SECBINFHSA-N
    • ほほえんだ: OC([C@H](C)C1C=CC(C)=C(C)C=1)=O

計算された属性

  • せいみつぶんしりょう: 178.099379685g/mol
  • どういたいしつりょう: 178.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 37.3Ų

(R)-2-(3,4-Dimethylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6505205-0.25g
(2R)-2-(3,4-dimethylphenyl)propanoic acid
1630543-68-8
0.25g
$1315.0 2023-05-31
Enamine
EN300-6505205-0.05g
(2R)-2-(3,4-dimethylphenyl)propanoic acid
1630543-68-8
0.05g
$1200.0 2023-05-31
Enamine
EN300-6505205-0.5g
(2R)-2-(3,4-dimethylphenyl)propanoic acid
1630543-68-8
0.5g
$1372.0 2023-05-31
Enamine
EN300-6505205-2.5g
(2R)-2-(3,4-dimethylphenyl)propanoic acid
1630543-68-8
2.5g
$2800.0 2023-05-31
Enamine
EN300-6505205-5.0g
(2R)-2-(3,4-dimethylphenyl)propanoic acid
1630543-68-8
5g
$4143.0 2023-05-31
Enamine
EN300-6505205-1.0g
(2R)-2-(3,4-dimethylphenyl)propanoic acid
1630543-68-8
1g
$1429.0 2023-05-31
Enamine
EN300-6505205-0.1g
(2R)-2-(3,4-dimethylphenyl)propanoic acid
1630543-68-8
0.1g
$1257.0 2023-05-31
Enamine
EN300-6505205-10.0g
(2R)-2-(3,4-dimethylphenyl)propanoic acid
1630543-68-8
10g
$6144.0 2023-05-31

(R)-2-(3,4-Dimethylphenyl)propanoic acid 関連文献

(R)-2-(3,4-Dimethylphenyl)propanoic acidに関する追加情報

Comprehensive Overview of (R)-2-(3,4-Dimethylphenyl)propanoic acid (CAS No. 1630543-68-8): Properties, Applications, and Industry Insights

(R)-2-(3,4-Dimethylphenyl)propanoic acid (CAS No. 1630543-68-8) is a chiral organic compound belonging to the class of arylpropionic acid derivatives. Its unique stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis and material science. The compound's enantiomeric purity and structural specificity are critical for applications requiring precise molecular interactions, such as drug development and asymmetric catalysis.

Recent trends in green chemistry and sustainable synthesis have increased demand for optically active compounds like (R)-2-(3,4-Dimethylphenyl)propanoic acid. Researchers are exploring its potential in biodegradable polymers and eco-friendly catalysts, aligning with global sustainability goals. The compound's low toxicity profile and high stability under physiological conditions further enhance its appeal for biomedical applications.

From a synthetic perspective, 1630543-68-8 demonstrates remarkable versatility. Its carboxylic acid moiety allows for straightforward derivatization, while the chiral center enables the creation of stereoselective compounds. This dual functionality makes it particularly valuable in peptide coupling reactions and chiral auxiliary applications. Advanced purification techniques like preparative HPLC and crystallization ensure the compound meets stringent purity standards required for pharmaceutical use.

The growing interest in personalized medicine has spotlighted chiral compounds such as (R)-2-(3,4-Dimethylphenyl)propanoic acid. Its potential role in enantioselective drug formulations addresses the pharmaceutical industry's need for more effective therapeutics with reduced side effects. Computational studies suggest promising interactions with various biological targets, particularly in anti-inflammatory pathways and metabolic regulation.

Analytical characterization of 1630543-68-8 typically involves NMR spectroscopy, mass spectrometry, and chiral HPLC analysis. These techniques confirm the compound's structural integrity and enantiomeric excess, which are crucial parameters for quality control. Recent advancements in AI-assisted molecular modeling have facilitated more efficient screening of its potential applications, reducing development timelines in research projects.

In material science, the aromatic ring system of (R)-2-(3,4-Dimethylphenyl)propanoic acid contributes to interesting thermal stability properties. This characteristic makes it suitable for developing high-performance polymers and liquid crystal materials. The compound's ability to form hydrogen-bonded networks also shows promise for designing novel supramolecular architectures with tailored properties.

The global market for chiral intermediates like 1630543-68-8 is experiencing steady growth, driven by expanding pharmaceutical R&D and increasing demand for specialty chemicals. Manufacturers are investing in continuous flow chemistry systems to improve production efficiency while maintaining the compound's stereochemical purity. Regulatory compliance with ICH guidelines and GMP standards remains a priority for suppliers serving the healthcare sector.

Future research directions for (R)-2-(3,4-Dimethylphenyl)propanoic acid may explore its potential in bioconjugation chemistry and targeted drug delivery systems. The compound's compatibility with various protecting group strategies and click chemistry approaches offers numerous possibilities for structural modification. As analytical techniques become more sophisticated, previously undiscovered applications of this versatile chiral building block will likely emerge.

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